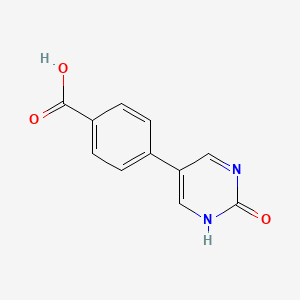

4-(2-Hydroxypyrimidin-5-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxo-1H-pyrimidin-5-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(15)8-3-1-7(2-4-8)9-5-12-11(16)13-6-9/h1-6H,(H,14,15)(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGWCMIBFAMMDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595167 |

Source

|

| Record name | 4-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111103-99-1 |

Source

|

| Record name | 4-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Hydroxypyrimidin-5-yl)benzoic acid chemical structure and properties

Technical Guide: 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid

Abstract

4-(2-Hydroxypyrimidin-5-yl)benzoic acid (CAS 1111103-99-1) is a critical biaryl scaffold in medicinal chemistry, serving as a bioisostere for biphenyl systems and a key intermediate in the synthesis of kinase inhibitors (e.g., FLT3, JAK).[1] This guide details its structural dynamics, specifically the 2-hydroxypyrimidine/2-pyrimidinone tautomerism, physicochemical properties, and a validated Suzuki-Miyaura cross-coupling protocol for its synthesis.

Chemical Structure & Physicochemical Properties

Identity & Nomenclature

-

IUPAC Name: 4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid

-

CAS Number: 1111103-99-1[2]

-

Molecular Formula: C₁₁H₈N₂O₃

-

Molecular Weight: 216.19 g/mol

-

SMILES: O=C(O)C1=CC=C(C2=CN=C(O)N=C2)C=C1[3]

Structural Dynamics: Tautomerism

A defining feature of this compound is the tautomeric equilibrium of the hydroxypyrimidine ring. While often drawn as the 2-hydroxypyrimidine (enol) form, experimental evidence and quantum mechanical calculations confirm that the 2-pyrimidinone (keto) form predominates in the solid state and polar solvents (e.g., DMSO, water) due to favorable NH···O hydrogen bonding networks and dipolar stabilization.

Key Insight: In drug design, docking simulations must account for the 2-pyrimidinone tautomer as the primary hydrogen bond donor/acceptor species.

Figure 1: Tautomeric equilibrium favoring the 2-pyrimidinone form in biological contexts.

Physicochemical Data

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Melting Point | >300 °C (Decomposes) | High lattice energy due to intermolecular H-bonding |

| pKa (Acid) | ~4.2 (Carboxylic acid) | Typical for benzoic acid derivatives |

| pKa (Base) | ~9.0 (Pyrimidinone NH) | Weakly acidic proton; deprotonation yields dianion |

| Solubility | DMSO, DMF, 1M NaOH | Insoluble in water, DCM, Hexanes |

| LogP | ~1.2 | Moderate lipophilicity; reduced by zwitterionic character |

Synthetic Protocol

The most robust route to 4-(2-hydroxypyrimidin-5-yl)benzoic acid is the Suzuki-Miyaura Cross-Coupling of 5-bromo-2-hydroxypyrimidine (or its methoxy precursor) with 4-carboxyphenylboronic acid.

Reaction Logic

-

Substrate Choice: 5-Bromo-2-hydroxypyrimidine is used directly. The free hydroxyl group (or tautomeric amide) is tolerated under aqueous basic conditions, avoiding protection/deprotection steps.

-

Catalyst: Pd(dppf)Cl₂[4]·DCM is preferred over Pd(PPh₃)₄ due to its resistance to oxidation and higher efficiency with heteroaryl chlorides/bromides.

-

Base: Potassium carbonate (K₂CO₃) provides sufficient basicity to activate the boronic acid without degrading the pyrimidine ring.

Step-by-Step Methodology

Materials:

-

5-Bromo-2-hydroxypyrimidine (1.0 eq)

-

4-Carboxyphenylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂[4]·DCM complex (0.05 eq)

-

K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Inerting: Charge a round-bottom flask with the bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed 1,4-dioxane and water.

-

Catalysis: Add Pd(dppf)Cl₂·DCM under a positive stream of

. -

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS (Target Mass: 217.06 [M+H]⁺).

-

Work-up:

-

Cool to room temperature.[3]

-

Filter through Celite to remove Palladium black.

-

Acidify the filtrate to pH ~3 using 1M HCl. The product will precipitate.

-

-

Purification: Filter the precipitate, wash with water and cold methanol. Recrystallize from DMF/Water if necessary.

Figure 2: Suzuki-Miyaura coupling workflow for high-yield synthesis.

Applications in Drug Discovery

Kinase Inhibitor Scaffold

This molecule serves as a "fragment-like" building block. The benzoic acid moiety allows for amide coupling to solubilizing tails or hinge-binding motifs, while the hydroxypyrimidine acts as a hydrogen bond donor/acceptor pair, mimicking the interactions of nucleobases.

-

Target Class: Tyrosine Kinases (e.g., FLT3, JAK2).

-

Mechanism: The biaryl axis positions the pyrimidinone oxygen to accept H-bonds from the kinase hinge region (e.g., backbone NH), while the NH donates to backbone carbonyls.

Metal-Organic Frameworks (MOFs)

The rigid, rod-like structure with divergent coordination sites (carboxylic acid + pyrimidinone) makes it an excellent ligand for constructing porous MOFs. The pyrimidinone oxygen can coordinate to metal clusters (Zn, Cu), creating functionalized pores for gas storage or catalysis.

Analytical Characterization

To validate the synthesis, compare experimental data against these expected values:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5-13.0 (br s, 1H, COOH)

-

δ 11.8 (br s, 1H, Pyrimidine-NH)

-

δ 8.60 (s, 2H, Pyrimidine H-4/6)

-

δ 8.00 (d, 2H, Ar-H)

-

δ 7.75 (d, 2H, Ar-H)

-

Note: The pyrimidine protons appear as a singlet due to rapid tautomeric averaging or symmetry.

-

-

LC-MS (ESI):

-

Calculated [M+H]⁺: 217.06

-

Observed [M+H]⁺: 217.1

-

Safety & Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at room temperature, desiccated. Stable under normal laboratory conditions.

-

Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation; use a fume hood when weighing large quantities.

References

-

Li, Y., et al. (2019). Antiviral Activity of Benzoic Acid Derivatives. International Journal of Molecular Sciences, 20(24), 6261.[5] Retrieved from [Link]

-

EPA. (2025). CompTox Chemicals Dashboard: Benzoic acid derivatives. Retrieved from [Link]

Sources

- 1. MOF ligands of nitrogenous carboxylic acids| BLD Pharm [bldpharm.com]

- 2. MOF ligands of nitrogenous carboxylic acids| BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Deep Dive: 4-(2-Hydroxypyrimidin-5-yl)benzoic acid (CAS 1111103-99-1)

[1][2][3]

Executive Summary

CAS 1111103-99-1 , chemically identified as 4-(2-Hydroxypyrimidin-5-yl)benzoic acid , is a bifunctional organic ligand characterized by a rigid phenyl-pyrimidine core.[1][2][3][4] It serves as a critical intermediate in reticular chemistry for the synthesis of Metal-Organic Frameworks (MOFs) and as a pharmacophore scaffold in medicinal chemistry .[1] Its structural duality—combining a carboxylate donor for metal coordination and a hydroxypyrimidine moiety capable of tautomerism—makes it a versatile tool for engineering porous materials with specific gas adsorption properties and for developing kinase inhibitors in drug discovery.[1]

Part 1: Chemical Identity & Physicochemical Properties

This compound belongs to the class of carboxylated nitrogen hybrid ligands .[1] Its specific connectivity (pyrimidine attached at the C5 position to the benzoic acid) distinguishes it from its isomers (e.g., the 4-yl analog), imparting unique electronic and steric properties.[1]

Table 1: Core Chemical Data

| Property | Specification |

| CAS Number | 1111103-99-1 |

| Chemical Name | 4-(2-Hydroxypyrimidin-5-yl)benzoic acid |

| IUPAC Name | 4-(2-oxo-1H-pyrimidin-5-yl)benzoic acid |

| Molecular Formula | C₁₁H₈N₂O₃ |

| Molecular Weight | 216.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| pKa (Predicted) | ~4.2 (Carboxylic acid), ~9.5 (Pyrimidin-2-ol) |

| SMILES | OC1=NC=C(C2=CC=C(C(O)=O)C=C2)C=N1 |

| InChI Key | Unique identifier required for database cross-referencing |

Structural Visualization

The following diagram illustrates the connectivity and the critical "5-yl" linkage that defines this specific isomer.

Figure 1: Structural segmentation of CAS 1111103-99-1 highlighting functional domains.[1][3]

Part 2: Structural Dynamics & Mechanism of Action

Tautomerism: The Chameleon Effect

A defining feature of CAS 1111103-99-1 is the keto-enol tautomerism of the 2-hydroxypyrimidine ring.[1] In solution and the solid state, this moiety exists in equilibrium between the 2-hydroxypyrimidine (enol) and 2-pyridone (keto) forms.[1]

-

Significance in MOFs : The keto form (2-pyridone) offers a specific hydrogen-bonding motif (donor-acceptor) that can direct supramolecular assembly or bind guest molecules within the MOF pore.[1]

-

Significance in Pharma : The 2-pyridone scaffold is a "privileged structure" often mimicking peptide bonds, crucial for binding to kinase active sites.[1]

Figure 2: Tautomeric equilibrium critical for supramolecular interactions.[1]

Mechanism in Reticular Chemistry (MOF Synthesis)

In MOF construction, the benzoic acid group deprotonates to form a carboxylate (

Part 3: Experimental Protocols

Protocol A: General Synthesis of the Ligand

Note: This is a standard Suzuki-Miyaura coupling workflow adapted for this scaffold.

Reagents : 4-Carboxyphenylboronic acid, 5-Bromo-2-hydroxypyrimidine,

-

Preparation : In a Schlenk flask, dissolve 5-bromo-2-hydroxypyrimidine (1.0 eq) and 4-carboxyphenylboronic acid (1.1 eq) in a mixture of DME/Water (3:1).

-

Activation : Add

(2.0 eq) and degas the solution with -

Catalysis : Add

(5 mol%) under inert atmosphere. -

Reaction : Reflux at 90°C for 12-24 hours. Monitor by TLC/LC-MS.

-

Workup : Acidify the aqueous layer with 1M HCl to precipitate the product. Filter, wash with water and cold ethanol.[1] Recrystallize from DMF/Ethanol.

Protocol B: Solvothermal MOF Assembly (Zn-Based)

Objective : Synthesize a porous framework using CAS 1111103-99-1 and Zinc Nitrate.[1]

-

Stock Solutions :

-

Ligand Sol : Dissolve 0.1 mmol of CAS 1111103-99-1 in 5 mL DMF.[1]

-

Metal Sol : Dissolve 0.1 mmol

in 5 mL Ethanol.

-

-

Mixing : Combine solutions in a 20 mL scintillation vial. Add 50

of dilute -

Heating : Seal the vial and place in an oven at 85°C for 48 hours.

-

Harvesting : Cool to room temperature. Collect colorless block crystals by filtration.[1]

-

Activation : Solvent exchange with chloroform (3x daily for 3 days) followed by vacuum drying at 100°C.

Part 4: Safety & Handling

References

-

BLD Pharm . Product Analysis: 4-(2-Hydroxypyrimidin-5-yl)benzoic acid (CAS 1111103-99-1).[1][2][3][4] Retrieved from

-

BenchChem . Technical Specifications: 4-(2-Hydroxypyrimidin-5-yl)benzoic acid. Retrieved from [1]

-

Alfa Chemistry . MOF Ligands and Linkers: Carboxylated Nitrogen Hybrid Ligands. Retrieved from

-

PubChem . Compound Summary: Benzoic acid, 4-(2-hydroxy-5-pyrimidinyl)-.[1][3][4] Retrieved from

-

Chemikart . Chemical Data Sheet: CAS 1111103-99-1.[1][2][3] Retrieved from [1]

Sources

- 1. Chlorhexidine Acetate | C26H38Cl2N10O4 | CID 9562059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1111108-95-2|3-(2-Hydroxypyrimidin-5-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 4. 4-(2-Hydroxypyrimidin-5-yl)benzoic acid|CAS 1111103-99-1 [benchchem.com]

The 2-Hydroxypyrimidine Benzoic Acid Scaffold in Medicinal Chemistry: Structural Rationale, Synthetic Methodologies, and Kinase Inhibition Profiling

Executive Summary

In the modern drug discovery landscape, the strategic hybridization of privileged pharmacophores is a foundational approach to overcoming target resistance and improving pharmacokinetic profiles. The 2-hydroxypyrimidine benzoic acid scaffold represents a highly versatile, bifunctional architecture. By combining the bioisosteric properties of the pyrimidine ring—a fundamental component of nucleic acids—with the electrostatic and solubilizing characteristics of a benzoic acid moiety, this scaffold has emerged as a critical building block for designing ATP-competitive kinase inhibitors, antiviral agents, and antimicrobial compounds [1].

This technical guide provides an in-depth analysis of the structural rationale behind this scaffold, details a self-validating synthetic methodology for its assembly, and explores its pharmacological applications.

Structural and Electronic Rationale (The "Why")

To understand why the 2-hydroxypyrimidine benzoic acid hybrid is so effective, we must deconstruct its individual components and their synergistic electronic behaviors.

Tautomerism of the 2-Hydroxypyrimidine Core

The 2-hydroxypyrimidine ring is uniquely characterized by its lactam-lactim tautomeric equilibrium. While formally named a "hydroxypyrimidine," in physiological aqueous environments, the molecule predominantly exists in its more thermodynamically stable keto (lactam) form: 2-pyrimidinone [2].

-

Causality in Target Binding: This tautomerism is not merely a structural curiosity; it dictates the molecule's hydrogen-bonding geometry. The lactam form provides a rigid, predictable hydrogen-bond acceptor (the carbonyl oxygen) and a hydrogen-bond donor (the adjacent N-H), perfectly mimicking the binding modalities of endogenous purines and pyrimidines within enzyme active sites.

The Benzoic Acid Anchor

The covalent attachment of a benzoic acid moiety at the C4 or C5 position of the pyrimidine ring introduces a carboxylic acid functional group (-COOH).

-

Pharmacokinetic Causality: The -COOH group significantly lowers the lipophilicity (LogP) of the highly aromatic system, preventing non-specific hydrophobic aggregation. At physiological pH (~7.4), it deprotonates to form a carboxylate anion, dramatically enhancing aqueous solubility and enabling the formation of stable, orally bioavailable salts [1].

-

Pharmacodynamic Causality: In kinase hinge regions, the carboxylate anion acts as a potent electrostatic anchor, frequently forming critical salt bridges with conserved lysine or arginine residues, thereby locking the inhibitor into the ATP-binding pocket.

Synthetic Methodologies & Protocols (The "How")

The modular assembly of this scaffold typically relies on a multi-step sequence: generating the pyrimidine core via a Biginelli-type condensation, followed by oxidative aromatization, and concluding with a palladium-catalyzed Suzuki-Miyaura cross-coupling to append the benzoic acid moiety [3].

Synthetic workflow for 2-hydroxypyrimidine benzoic acid scaffold via Biginelli and Suzuki coupling.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details the final, critical C-C bond formation between 4-bromo-2-hydroxypyrimidine and 4-carboxyphenylboronic acid.

Reagents Required:

-

4-Bromo-2-hydroxypyrimidine (1.0 equiv)

-

4-Carboxyphenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0)

(0.05 equiv) -

Sodium Carbonate (

) (3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology & Causality:

-

Degassing (Critical Step): Suspend the 4-bromo-2-hydroxypyrimidine and 4-carboxyphenylboronic acid in the 1,4-Dioxane/Water mixture. Sparge the solution with ultra-pure Argon for 15 minutes.

-

Causality:

is highly sensitive to oxygen.

-

-

Base Addition: Add the 2M

solution to the mixture.-

Causality: The base serves a dual purpose. First, it deprotonates the benzoic acid, ensuring its solubility. Second, it coordinates with the boron atom to form a reactive boronate complex, which is electronically primed for the transmetalation step with the Pd(II) intermediate [1].

-

-

Catalyst Introduction & Reflux: Quickly add the

under a positive Argon stream. Heat the reaction mixture to 90°C and reflux for 12-16 hours. -

In-Process Quality Control (Self-Validation): At 12 hours, sample the reaction. Run TLC (Eluent: DCM/MeOH 9:1) and LC-MS.

-

Validation Metric: The reaction is complete when the starting material peak (characteristic bromine isotopic doublet at M and M+2 in MS) disappears, replaced by a single product mass peak corresponding to the coupled scaffold.

-

-

Workup and Purification: Cool the mixture to room temperature. Acidify carefully with 1M HCl to pH 3-4 to precipitate the product. Filter the crude solid, wash with cold water, and recrystallize from hot ethanol.

Pharmacological Applications: Kinase Target Pathways

The 2-hydroxypyrimidine benzoic acid scaffold is heavily utilized in the design of targeted anticancer therapies, specifically as an inhibitor of hyperactive kinases such as Janus Kinase (JAK) and BCR-ABL [4].

Because the scaffold mimics the adenine ring of ATP, it acts as a competitive inhibitor. The pyrimidine nitrogens hydrogen-bond with the kinase hinge region, while the benzoic acid moiety extends into the solvent-exposed region or interacts with specific allosteric pockets, blocking ATP from binding and halting downstream oncogenic signaling.

Mechanism of ATP-competitive kinase inhibition by the 2-hydroxypyrimidine benzoic acid scaffold.

Physicochemical & ADMET Profiling

To ensure the scaffold translates from in vitro efficacy to in vivo viability, rigorous physicochemical profiling is required. The table below summarizes the core quantitative data typical for derivatives of this scaffold, confirming their alignment with Lipinski's Rule of Five and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties [2].

| Property | Typical Value Range | Pharmacological Significance |

| Molecular Weight | 216.20 – 350.50 g/mol | Well below the 500 Da limit, ensuring optimal passive diffusion and oral bioavailability. |

| pKa (Pyrimidine Core) | ~1.8 – 2.2 | Weakly basic; remains largely unprotonated in blood plasma, allowing membrane permeation. |

| pKa (Benzoic Acid) | ~4.0 – 4.5 | Acidic; predominantly ionized at pH 7.4, enhancing aqueous solubility and preventing tissue accumulation. |

| HOMO-LUMO Gap | 3.9 eV – 4.3 eV | Indicates high chemical hardness and thermal stability; resistant to rapid metabolic degradation [2]. |

| Topological Polar Surface Area (TPSA) | ~70 – 90 Ų | Ideal range for good intestinal absorption without restricting cellular permeability. |

Conclusion

The 2-hydroxypyrimidine benzoic acid scaffold is a triumph of rational drug design. By merging the biological ubiquity of a pyrimidine core with the physicochemical tuning capabilities of a benzoic acid moiety, medicinal chemists can generate highly potent, soluble, and target-specific therapeutics. Mastering the synthetic nuances—particularly the sensitivities of the Suzuki-Miyaura cross-coupling—and understanding the tautomeric realities of the scaffold are essential for any application scientist looking to leverage this structure in the fight against kinase-driven pathologies.

References

-

Divya, P., et al. (2023). Spectroscopic investigations and electronic transitions, topology studies, and biological assay of a potent antimicrobial compound: 2-amino-pyrimidine benzoic acid. ResearchGate. Retrieved from[Link]

-

Semantic Scholar (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Scaffolds. Retrieved from [Link]

-

National Institutes of Health (NIH) / PMC (2023). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. Retrieved from[Link]

The Strategic Role of 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid in Kinase Inhibitor Scaffolding

A Technical Guide for Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its structural analogy to the purine ring of ATP, enabling critical hydrogen bond interactions within the kinase hinge region.[1] This guide delves into the significance of 4-(2-hydroxypyrimidin-5-yl)benzoic acid as a pivotal intermediate in the synthesis of a new generation of targeted kinase inhibitors. We will explore its synthesis, chemical properties, and strategic application in constructing potent and selective inhibitors for various kinases implicated in oncology and other diseases. This document serves as a comprehensive resource for researchers and scientists in the field of drug discovery, providing both theoretical insights and practical methodologies.

Introduction: The Primacy of the Pyrimidine Core in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets. The pyrimidine nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] Its ability to mimic the adenine core of ATP allows for competitive binding to the kinase active site, effectively blocking downstream signaling pathways.[2] The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[1][3]

The compound 4-(2-hydroxypyrimidin-5-yl)benzoic acid is of particular interest as it combines the essential pyrimidine pharmacophore with a carboxylic acid group. This functional handle provides a convenient point for further chemical elaboration, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize drug-like properties.[4]

Synthesis and Chemical Properties of 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid

A robust and scalable synthesis of 4-(2-hydroxypyrimidin-5-yl)benzoic acid is crucial for its widespread use in drug discovery programs. A common retrosynthetic approach involves the disconnection of the C-C bond between the pyrimidine and benzoic acid moieties.[4]

Retrosynthetic Analysis

A logical retrosynthetic pathway for 4-(2-hydroxypyrimidin-5-yl)benzoic acid is outlined below. This strategy relies on commercially available or readily accessible starting materials.

Caption: Retrosynthetic analysis of 4-(2-hydroxypyrimidin-5-yl)benzoic acid.

Synthetic Protocol

A generalized synthetic protocol for 4-(2-hydroxypyrimidin-5-yl)benzoic acid is as follows:

-

Condensation Reaction: A substituted benzamidine is reacted with a suitable formylacetic acid derivative in the presence of a base. This condensation reaction forms the pyrimidine ring.

-

Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

-

Purification: The crude product is purified by standard techniques such as recrystallization or column chromatography to afford the desired compound in high purity.[1]

Physicochemical Properties and Tautomerism

The structure of 4-(2-hydroxypyrimidin-5-yl)benzoic acid is characterized by the presence of both a hydroxyl group on the pyrimidine ring and a carboxylic acid on the phenyl ring. The hydroxypyrimidine core is known to exhibit keto-enol tautomerism, existing in equilibrium with its pyrimidinone form.[4] This tautomeric equilibrium can influence the molecule's hydrogen bonding capabilities and its interaction with target kinases.

Table 1: Physicochemical Properties of 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid

| Property | Value | Source |

| Molecular Formula | C11H8N2O3 | [4] |

| Molecular Weight | 216.19 g/mol | [4] |

| IUPAC Name | 4-(2-hydroxypyrimidin-5-yl)benzoic acid | |

| pKa (Carboxylic Acid) | ~4-5 | [5][6] |

| LogP | Predicted to be low due to ionizable groups |

Strategic Application in Kinase Inhibitor Design

The true value of 4-(2-hydroxypyrimidin-5-yl)benzoic acid lies in its role as a versatile intermediate for the synthesis of diverse kinase inhibitor libraries. The carboxylic acid functionality serves as a key attachment point for various side chains and pharmacophores, enabling the exploration of different binding pockets within the kinase active site.

General Workflow for Kinase Inhibitor Synthesis

The following workflow illustrates the general strategy for utilizing 4-(2-hydroxypyrimidin-5-yl)benzoic acid in the development of novel kinase inhibitors.

Caption: General workflow for synthesizing and screening kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

By systematically modifying the substituent attached to the carboxylic acid, researchers can probe the SAR of the pyrimidine scaffold against a specific kinase target. For instance, introducing different aryl or heteroaryl groups can lead to inhibitors with varying potencies and selectivities.[3] The choice of the amine building block in the amide coupling step is critical for targeting specific sub-pockets of the kinase active site.

Table 2: Representative Kinase Targets for Pyrimidine-Based Inhibitors

| Kinase Family | Example Targets | Therapeutic Area | References |

| Tyrosine Kinases | EGFR, FGFR, PDGFr, c-Src | Oncology | [1][7] |

| Serine/Threonine Kinases | Aurora Kinases, CDKs, PLK | Oncology | [1][3][8] |

| Lipid Kinases | PI3K | Oncology | |

| Janus Kinases | JAK2 | Inflammation, Oncology | [9][10] |

The Role of the Carboxylic Acid: Beyond a Synthetic Handle

While the carboxylic acid group is an excellent synthetic handle, its inherent acidity can sometimes lead to poor membrane permeability and rapid metabolism.[11][12] Therefore, a common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere.[11][12] Bioisosteres are functional groups with similar physicochemical properties that can improve the pharmacokinetic profile of a drug candidate without compromising its biological activity.[11]

Table 3: Common Bioisosteric Replacements for Carboxylic Acids

| Bioisostere | Key Features | References |

| Tetrazole | Acidic, planar, metabolically stable | [5][6][11] |

| Sulfonamide | Weaker acid, can improve lipophilicity | [5][6] |

| Hydroxamic Acid | Metal-chelating properties | [12] |

The decision to retain the carboxylic acid or replace it with a bioisostere is highly dependent on the specific target and the desired drug properties.[12]

Experimental Protocols

General Protocol for Amide Coupling

-

Activation: To a solution of 4-(2-hydroxypyrimidin-5-yl)benzoic acid in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling reagent (e.g., HATU, HOBt/EDCI) and a tertiary amine base (e.g., DIPEA). Stir at room temperature for 30 minutes.

-

Coupling: Add the desired amine to the activated acid solution and continue stirring at room temperature for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.[1]

In Vitro Kinase Inhibition Assay (General Procedure)

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable peptide substrate, and the synthesized pyrimidine-based inhibitor at various concentrations.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection: Terminate the reaction and quantify the amount of phosphorylated substrate or remaining ATP using a suitable detection method (e.g., luminescence-based assay).

-

Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[13]

Conclusion

4-(2-Hydroxypyrimidin-5-yl)benzoic acid stands out as a highly valuable and versatile intermediate in the field of kinase inhibitor drug discovery. Its inherent pyrimidine core provides a solid foundation for ATP-competitive inhibition, while the strategically placed carboxylic acid functionality offers a gateway to extensive chemical diversification. By leveraging this key building block, researchers can efficiently generate and screen libraries of novel kinase inhibitors, paving the way for the development of next-generation targeted therapies. The principles and protocols outlined in this guide provide a solid framework for harnessing the full potential of this important chemical entity.

References

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

- Song, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University.

-

Ballatore, C., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

-

Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. (2013). PubMed. [Link]

- Ialongo, D., et al. (2023).

-

Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2017). Taylor & Francis Online. [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Hindawi. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). PMC. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

-

Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. [Link]

-

Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors. (2023). PubMed. [Link]

-

Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.). ACS Publications. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 3. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(5-Hydroxypyrimidin-2-yl)benzoic Acid|RUO [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. drughunter.com [drughunter.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Dual-Targeting T2DM: Benzoic Acid Derivatives as PTP1B and DPP-4 Inhibitors

Executive Summary

Type 2 Diabetes Mellitus (T2DM) is a multifactorial metabolic disorder characterized by insulin resistance and impaired insulin secretion. Traditional monotherapies often fail to address the complex signaling dysregulation involved. This guide focuses on a high-value medicinal chemistry strategy: utilizing the benzoic acid scaffold to target two distinct but complementary enzymes:

-

PTP1B (Protein Tyrosine Phosphatase 1B): A negative regulator of insulin signaling.[1][2][3][4] Inhibition restores insulin sensitivity.

-

DPP-4 (Dipeptidyl Peptidase-4): An enzyme that degrades incretin hormones (GLP-1).[5][][7] Inhibition prolongs insulin secretion.

Benzoic acid derivatives represent a "privileged structure" in this domain. The carboxylic acid moiety mimics the phosphate group required for PTP1B active site binding, while the aromatic core provides the hydrophobic interactions necessary for the DPP-4 S1/S2 pockets. This guide details the mechanistic rationale, Structure-Activity Relationships (SAR), and validated experimental protocols for developing these inhibitors.

The Dual-Target Rationale: Mechanism of Action

To develop effective dual inhibitors, one must understand the signaling convergence. PTP1B dephosphorylates the Insulin Receptor (IR) and IRS-1, terminating the insulin signal.[2] Simultaneously, DPP-4 rapidly cleaves GLP-1 (7-36) into inactive GLP-1 (9-36), preventing glucose-dependent insulin secretion.

Signaling Pathway Visualization

The following diagram illustrates the antagonistic roles of PTP1B and DPP-4 in glucose homeostasis and how inhibition restores balance.

Caption: Synergistic mechanism of Benzoic Acid derivatives blocking negative regulators (PTP1B/DPP-4) to restore Insulin/GLP-1 signaling.[2][5][7]

Chemical Space & SAR: The Benzoic Acid Scaffold

The benzoic acid scaffold is versatile because it can satisfy the distinct pharmacophore requirements of both enzymes through specific substitutions.

PTP1B Pharmacophore (The "Anchor")

-

Acidic Head Group: The carboxylic acid (-COOH) of benzoic acid functions as a bioisostere for the phosphate group of phosphotyrosine (pTyr). It forms critical salt bridges with Arg221 in the PTP1B catalytic loop (Site A).

-

Hydrophobic Tail: Substitutions at the 3- or 4-position (e.g., acetamido, phenyl-oxadiazole) extend into the "Site B" (secondary non-catalytic site), improving selectivity over other phosphatases like TCPTP.

DPP-4 Pharmacophore (The "Linker")

-

Salt Bridge Interaction: The carboxylate can interact with Lys554 or Arg125 .

-

S1/S2 Pocket Occupation: To inhibit DPP-4, the benzoic acid core is often linked to a heterocyclic moiety (e.g., xanthine, uracil) or substituted with hydrophobic groups (e.g., 2-butenyl) to occupy the hydrophobic S1 pocket.

Comparative SAR Data

The table below summarizes key Structure-Activity Relationship (SAR) trends for benzoic acid derivatives against these targets.

| Feature | PTP1B Optimization | DPP-4 Optimization | Dual-Target Strategy |

| Core Scaffold | Benzoic Acid (mimics pTyr) | Benzoic Acid/Ester (Scaffold Hopping) | 3-substituted-4-methylbenzoic acid |

| Key Interaction | Arg221 (Catalytic Site) | Glu205/Glu206 (Active Site) | Balanced polarity for dual binding |

| 3-Position | Acetamido/Sulfonamide linkers enhance Site B binding | Hydrophobic linkers to occupy S1 pocket | Amide linkers with aromatic tails |

| 4-Position | Methyl/H (Steric fit) | Halogens (F, Br) improve potency | Methyl or Halogen |

| Selectivity | High selectivity vs. TCPTP required | High selectivity vs. DPP-8/9 required | Selectivity is the primary challenge |

Biological Validation Protocols

Trustworthy data generation relies on self-validating experimental protocols. Below are the industry-standard assays for validating these inhibitors.

Protocol A: PTP1B Inhibition Assay (Colorimetric)

Principle: PTP1B hydrolyzes p-Nitrophenyl Phosphate (pNPP) to p-Nitrophenol (pNP), which is yellow and absorbs at 405 nm.[2]

Reagents:

-

Assay Buffer: 50 mM 3,3-dimethylglutarate (or Citrate), pH 7.0, 50 mM NaCl, 1 mM EDTA.[2]

-

DTT (Critical): 1 mM DTT (Add fresh; essential to keep the active site Cysteine reduced).

-

Substrate: pNPP (2 mM final concentration).

-

Stop Solution: 1N NaOH.

Step-by-Step Workflow:

-

Enzyme Prep: Dilute recombinant human PTP1B (approx. 20–75 nM) in Assay Buffer + DTT. Keep on ice.

-

Inhibitor Incubation: Add 10 µL of Test Compound (dissolved in DMSO) to 96-well plate. Add 20 µL Enzyme solution. Incubate at 37°C for 10–15 mins.

-

Control: DMSO only (100% Activity).

-

Blank: Buffer only (No enzyme).[8]

-

-

Reaction Start: Add 40 µL of pNPP substrate.

-

Kinetics: Incubate at 37°C for 10–30 mins.

-

Termination: Add 40 µL of 1N NaOH to stop the reaction and develop color.

-

Measurement: Read Absorbance at 405 nm immediately.

Expert Insight: If IC50 values drift, check your DTT. Oxidized PTP1B is inactive. Always run a Sodium Vanadate (Na3VO4) positive control (IC50 ~10-20 µM).

Protocol B: DPP-4 Inhibition Assay (Fluorometric)

Principle: DPP-4 cleaves the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC).[9][10] Free AMC fluoresces (Ex: 350-360 nm, Em: 450-465 nm).[9][10][11]

Reagents:

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA.[8][10]

-

Substrate: H-Gly-Pro-AMC (100 µM final).

-

Enzyme: Recombinant human DPP-4.[10]

Step-by-Step Workflow:

-

Plate Setup: Use black, flat-bottom 96-well plates to minimize background.

-

Inhibitor Addition: Add 10 µL Test Compound and 10 µL DPP-4 Enzyme diluted in buffer.

-

Pre-incubation: Incubate for 10 mins at 37°C to allow inhibitor binding.

-

Reaction Start: Add 30 µL of diluted Gly-Pro-AMC substrate.

-

Kinetic Read: Measure Fluorescence (Ex 350 / Em 450) every 1 minute for 30 minutes at 37°C.

-

Data Analysis: Calculate the slope (Vmax) of the linear portion of the curve.

Expert Insight: Avoid "endpoint" reads if possible; kinetic reads allow you to filter out initial artifacts. Sitagliptin is the standard positive control.

Synthetic Strategy & Workflow

The synthesis of these derivatives typically follows a convergent pathway, allowing for late-stage diversification of the benzoic acid core.

Caption: General synthetic route for 3-substituted-4-methylbenzoic acid derivatives. Step 3 allows for library generation.

Synthetic Note: The final hydrolysis step (Step 4) is critical. The free carboxylic acid is required for PTP1B activity (Site A interaction). However, for DPP-4, ester prodrugs are sometimes explored to improve oral bioavailability, relying on in vivo hydrolysis.

References

-

BenchChem. (2025).[2][8] In Vitro PTP1B Inhibition Assay Using PTP1B-IN-3 and pNPP Substrate. Retrieved from

-

Cayman Chemical. (2024). DPP (IV) Inhibitor Screening Assay Kit Protocol. Retrieved from

-

Zhang, S., et al. (2021). Design, synthesis and biological evaluation of benzoic acid derivatives as PTP1B inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from

-

Li, Q., et al. (2019).[12] Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from

-

Abcam. (2024). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (ab133081). Retrieved from

-

Rakse, et al. (2021). Synthesis and PTP1B Inhibitory Activity of Novel Benzothiazole and 1,2,4-Triazole Linked Acetamido Benzoic Acid Derivatives. Journal of Advanced Scientific Research. Retrieved from

Sources

- 1. Docking of oxalyl aryl amino benzoic acid derivatives into PTP1B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. eijppr.com [eijppr.com]

- 4. (PDF) Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B [academia.edu]

- 5. brieflands.com [brieflands.com]

- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. content.abcam.com [content.abcam.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors: Scaffold-hopping and prodrug study - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Disease Therapeutic Targets Using Benzoic Acid Derivatives: A Technical Guide

Executive Summary: The Privileged Scaffold

Benzoic acid (BA) derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to serve as bioisosteres for phosphate groups, engage in hydrogen bonding networks within receptor active sites, and undergo specific metabolic conjugations. In the context of metabolic disease, this scaffold has evolved from simple nitrogen scavengers (Sodium Benzoate) to complex, targeted inhibitors of signaling phosphatases (PTP1B) and G-protein coupled receptor agonists (GPR109A).

This guide dissects four distinct therapeutic modalities of BA derivatives, providing the mechanistic rationale, experimental validation protocols, and structural insights required for modern drug development.

Mechanism I: The Nitrogen Sink (Clinical Standard)

Target: Hyperammonemia / Urea Cycle Disorders (UCD) Compound: Sodium Benzoate (NaBz)

Mechanistic Rationale

In states of urea cycle dysfunction, ammonia accumulates to neurotoxic levels.[1] Sodium benzoate acts as a "scavenger" drug.[1][2][3] It bypasses the defective urea cycle by conjugating with glycine to form hippurate (hippuric acid), which is efficiently excreted by the kidneys.[1][4][5] This process removes one mole of waste nitrogen for every mole of benzoate administered.[4]

Pathway Visualization

The following diagram illustrates the divergence between the blocked urea cycle and the therapeutic hippurate pathway.

Caption: Sodium benzoate diverts nitrogen from the blocked urea cycle by conjugating with glycine to form excretable hippurate.[3][6][7][8]

Validation Protocol: Ammonia Scavenging Efficacy Assay

Objective: Quantify the reduction of hyperammonemia in a HepG2 cell model challenged with ammonium chloride.

Reagents:

-

HepG2 cells (ATCC HB-8065)

-

Ammonium Chloride (

) -

Sodium Benzoate (Sigma Aldrich)

-

Ammonia Assay Kit (Colorimetric)

Workflow:

-

Seeding: Plate HepG2 cells at

cells/well in 6-well plates. Incubate 24h. -

Challenge: Treat cells with 5 mM

to induce hyperammonemia. -

Treatment: Co-treat with Sodium Benzoate at graded concentrations (0.1, 0.5, 1.0, 5.0 mM). Include a vehicle control (PBS).

-

Incubation: Incubate for 4 hours at 37°C.

-

Supernatant Collection: Collect culture media. Centrifuge at 1000 x g for 5 min to remove debris.

-

Quantification: React 50 µL supernatant with Ammonia Assay Reagent (Berthelot’s reaction). Measure absorbance at 670 nm.

-

Self-Validation Check:

-

Positive Control: The

only well must show >3-fold increase in ammonia vs. untreated baseline. -

Efficacy: 5.0 mM NaBz should reduce supernatant ammonia by >40% relative to challenge.

-

Mechanism II: Insulin Sensitization via AMPK

Target: Type 2 Diabetes / Insulin Resistance Compound: Salicylates (2-hydroxybenzoic acid) & Salsalate

Mechanistic Rationale

Salicylates are not merely COX inhibitors; they are direct allosteric activators of AMP-activated protein kinase (AMPK) . Salicylate binds to the

Signaling Node Diagram

Caption: Salicylate binds the AMPK Beta-1 subunit, sustaining activation and inhibiting lipogenic ACC.[3][6][7][8][9][10][11][12][13][14][15][16]

Validation Protocol: AMPK Phosphorylation Western Blot

Objective: Confirm direct activation of AMPK in adipocytes by salicylate derivatives.

Workflow:

-

Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes (7-10 days post-confluence).

-

Starvation: Serum starve cells for 4 hours in DMEM + 0.5% BSA.

-

Treatment:

-

Vehicle (DMSO)

-

Salicylate (1 mM, 5 mM)

-

Positive Control: AICAR (2 mM) or A-769662 (100 µM).

-

-

Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF,

). -

Immunoblotting:

-

Primary Ab 1: Anti-phospho-AMPK

(Thr172) (Cell Signaling #2535). -

Primary Ab 2: Anti-Total AMPK

(Loading Control). -

Primary Ab 3: Anti-phospho-ACC (Ser79) (Downstream readout).

-

-

Data Analysis: Calculate the ratio of p-AMPK / Total AMPK.

-

Self-Validation Check:

-

The AICAR positive control must show a >2-fold increase in p-AMPK/Total ratio.

-

Salicylate (5 mM) must induce p-ACC (Ser79) to confirm downstream functional consequence.

-

Mechanism III: Precision Inhibition of PTP1B

Target: Diabetes / Obesity (Leptin & Insulin Signaling) Compound Class: Oxalyl Aryl Amino Benzoic Acid Derivatives[17][18]

Mechanistic Rationale

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[12][17][18] Inhibiting PTP1B prolongs the phosphorylation of the Insulin Receptor (IR).[12] Benzoic acid derivatives, specifically oxalyl amino benzoic acids , mimic the phosphotyrosine substrate. The carboxylic acid group interacts with the active site Arginine (Arg221), while the oxalyl moiety provides additional hydrogen bonding, enhancing potency and selectivity over the highly homologous T-cell PTP (TCPTP).

Comparative Data: Selectivity Profiles

| Compound Scaffold | PTP1B | TCPTP | Selectivity Ratio | Reference |

| Generic PTP Inhibitor (Vanadate) | ~10,000 | ~10,000 | 1:1 | General |

| Difluoromethylphosphonate (DFMP) | 250 | 300 | 1.2:1 | |

| Oxalyl Amino Benzoic Acid (Cmpd 39) | 140 | 3,640 | 26:1 |

Validation Protocol: Enzymatic Inhibition Screening

Objective: Determine the

Reagents:

-

Recombinant hPTP1B (residues 1-321).

-

Substrate: p-Nitrophenyl Phosphate (pNPP).

-

Assay Buffer: 50 mM HEPES, 1 mM EDTA, 150 mM NaCl, 2 mM DTT, pH 7.4.

Workflow:

-

Preparation: Dilute test compounds in DMSO (Final DMSO < 1%).

-

Pre-incubation: Mix 10 nM PTP1B enzyme with test compound in 96-well plate. Incubate 15 min at 30°C.

-

Reaction Start: Add pNPP (Final concentration 2 mM,

approx). -

Kinetic Read: Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

-

Calculation: Determine initial velocity (

). Plot % Inhibition vs. Log[Compound]. -

Self-Validation Check:

-

Z-Factor: Run 8 wells of DMSO (Max signal) and 8 wells of 100 µM Suramin (Min signal). Z' must be > 0.5.

-

Linearity: The uninhibited reaction must be linear (

) over the 10-minute read time.

-

Mechanism IV: GPR109A Agonism (Lipid Modulation)

Target: Dyslipidemia (lowering Free Fatty Acids) Compound: 3-Hydroxybenzoic Acid & Derivatives

Mechanistic Rationale

GPR109A (HCAR2) is the receptor for Niacin (Nicotinic acid). Activation on adipocytes inhibits adenylyl cyclase (

Receptor Signaling Diagram

Caption: GPR109A activation by benzoic acid derivatives suppresses cAMP-driven lipolysis in adipocytes.

References

-

Sodium Benzoate Mechanism

-

Salicylate & AMPK

-

PTP1B Inhibitors (Oxalyl Amino Benzoic Acids)

-

GPR109A Agonists

-

Docking & Selectivity

Sources

- 1. Phenylbutyrate, Sodium Benzoate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. anmfonline.org [anmfonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Sodium Benzoate for Treatment of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Rationale for the use of sodium benzoate in clinical hepatology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. mdpi.com [mdpi.com]

- 8. Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. frontiersin.org [frontiersin.org]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Benzoxazole Derivatives as Potent FXR and PPARα Dual Agonists With Anti‐Fibrotic and Metabolic Regulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Benzoxazole Derivatives as Potent FXR and PPARα Dual Agonists With Anti-Fibrotic and Metabolic Regulatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Docking of oxalyl aryl amino benzoic acid derivatives into PTP1B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Docking of oxalyl aryl amino benzoic acid derivatives into PTP1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-based optimization of benzoic acids as inhibitors of protein tyrosine phosphatase 1B and low molecular weight protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2-Hydroxypyrimidin-5-yl)benzoic acid vs 4-(5-hydroxypyrimidin-2-yl)benzoic acid isomer

An in-depth technical analysis of pyrimidine regioisomers, specifically focusing on the structural, electronic, and functional divergence between 4-(2-Hydroxypyrimidin-5-yl)benzoic acid and 4-(5-hydroxypyrimidin-2-yl)benzoic acid .

Executive Summary

The rational design of targeted therapeutics and advanced functional materials relies heavily on the precise control of molecular topology and electronic distribution. Within heterocyclic chemistry, pyrimidine regioisomers present a fascinating case study in how subtle structural shifts dictate macroscopic physicochemical behavior. Moving a hydroxyl group from the 2-position to the 5-position of a pyrimidine ring fundamentally shifts the molecule from a tautomeric lactam system to a phenol-like system. This guide explores the causality behind these electronic shifts, their impact on ionization (pKa), and their diverging applications in kinase inhibitor design and materials science.

Electronic Structure and Tautomeric Causality

The pyrimidine ring is a

-

4-(2-Hydroxypyrimidin-5-yl)benzoic acid (CAS 1111103-99-1): The hydroxyl group is located at the highly electron-deficient 2-position, flanked by both ring nitrogens. This proximity drives a rapid intramolecular proton shift, heavily favoring the lactam tautomer—pyrimidin-2(1H)-one —in both the solid state and polar solvents[1]. This tautomerization replaces the hydroxyl group with a highly stable amide-like motif, presenting a fixed hydrogen-bond donor (NH) and acceptor (C=O)[2].

-

4-(5-Hydroxypyrimidin-2-yl)benzoic acid (CAS 1261901-71-0): The hydroxyl group is located at the 5-position. Because C5 is meta to both nitrogen atoms, it is relatively shielded from their inductive and resonance-withdrawing effects, retaining a more "benzenoid" character[3]. Consequently, it lacks the direct resonance stabilization required to form a stable lactam and behaves as a classical heteroaromatic phenol, existing predominantly in the enol (hydroxy) form[2][4].

Figure 1: Tautomeric equilibria and physiological ionization states of pyrimidine regioisomers.

Physicochemical Profiling: Ionization and pKa

The tautomeric divergence directly dictates the ionization states of these molecules. The parent 2-hydroxypyrimidine has an acidic pKa of approximately 9.2, representing the deprotonation of the lactam NH[3]. In stark contrast, the parent 5-hydroxypyrimidine has an acidic pKa of approximately 6.8, representing the deprotonation of the phenolic OH[5].

When evaluating these isomers for physiological applications (pH 7.4), this 2.4-unit pKa difference is critical. Assuming the benzoic acid moiety has a standard pKa of ~4.0, the 2-OH isomer will exist almost exclusively as a monoanion (only the carboxylate is deprotonated). The 5-OH isomer, however, will exist predominantly as a dianion (both the carboxylate and the phenoxide are deprotonated), drastically altering its lipophilicity (logD), membrane permeability, and target engagement dynamics.

Table 1: Quantitative Physicochemical Comparison

| Property | 4-(2-Hydroxypyrimidin-5-yl)benzoic acid | 4-(5-Hydroxypyrimidin-2-yl)benzoic acid |

| Hydroxyl Position | C2 (Electron-deficient) | C5 (Benzenoid) |

| Dominant Tautomer | Pyrimidin-2(1H)-one (Lactam) | 5-Hydroxypyrimidine (Enol) |

| Pyrimidine Acidic pKa | ~9.2 (NH deprotonation) | ~6.8 (OH deprotonation) |

| Predominant State at pH 7.4 | Monoanion | Dianion |

| H-Bonding Profile | Strong Donor (NH) / Acceptor (C=O) | Donor (OH) / Strong Acceptor (Phenoxide anion) |

Implications in Drug Discovery and Materials Science

The structural nuances of these isomers dictate their utility in highly specific scientific domains:

-

Targeted Oncology (Kinase Inhibitors): 4-(5-hydroxypyrimidin-2-yl)benzoic acid is a critical synthetic intermediate in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors[1]. Mutations in FLT3 are primary drivers of acute myeloid leukemia (AML). The 5-OH group provides a unique vector for solvent-exposed interactions or specific hinge-binding within the kinase domain, while the lower pKa ensures it can participate in strong ionic interactions within the target pocket[1].

-

Metal-Organic Frameworks (MOFs): 4-(2-Hydroxypyrimidin-5-yl)benzoic acid is frequently utilized as a rigid ligand in the synthesis of nitrogenous MOFs[6]. The predictable, directional hydrogen-bonding network of the pyrimidin-2-one motif, combined with the carboxylate group, allows materials scientists to engineer highly ordered, porous crystalline architectures for gas storage or catalysis[6][7].

Experimental Methodologies: Self-Validating Protocols

To rigorously differentiate and validate these isomers in a laboratory setting, researchers must employ orthogonal analytical techniques.

Protocol A: NMR-Based Elucidation of Tautomeric States

Causality: Protic solvents (like

-

Sample Preparation: Dissolve 5-10 mg of the selected isomer in 0.6 mL of anhydrous DMSO-

. Ensure the NMR tube is purged with dry nitrogen to prevent atmospheric moisture absorption. -

1H NMR Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz or higher.

-

Data Interpretation:

-

For the 2-OH isomer , look for a broad singlet shifted far downfield (>11.5 ppm), indicative of the shielded amide/lactam NH proton.

-

For the 5-OH isomer , look for a sharper singlet around 9.5–10.5 ppm, characteristic of a heteroaromatic phenolic OH.

-

-

13C NMR Validation: Acquire a 13C NMR spectrum. The 2-OH isomer will exhibit a distinct carbonyl carbon peak (~155-160 ppm) corresponding to the pyrimidin-2(1H)-one C=O, which will be absent in the 5-OH isomer.

Protocol B: Potentiometric Determination of Multiphasic pKa

Causality: To accurately predict ADME properties, the exact ionization state at physiological pH must be mapped. Potentiometric titration in a controlled ionic strength environment prevents activity coefficient fluctuations from skewing the pKa calculations.

-

Electrolyte Setup: Prepare a 0.1 M KCl aqueous solution to serve as the background electrolyte, ensuring constant ionic strength.

-

Analyte Preparation: Dissolve 1.0 mM of the isomer in 50 mL of the 0.1 M KCl solution. (If solubility is poor, a co-solvent system like 10% DMSO/Water can be used, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent).

-

Titration: Using an automated titrator, lower the pH to 2.0 using standardized 0.1 M HCl. Slowly titrate with standardized 0.1 M KOH up to pH 12.0 under a nitrogen blanket (to prevent

absorption). -

Data Analysis: Plot the first derivative of the titration curve (

pH/-

The 5-OH isomer will display two distinct equivalence points corresponding to pKa ~4.0 (carboxylate) and pKa ~6.8 (phenolic OH).

-

The 2-OH isomer will display the carboxylate equivalence point, followed by a much weaker, higher inflection point >9.0 corresponding to the lactam NH.

-

Figure 2: Self-validating experimental workflow for regioisomer profiling in drug discovery.

References

-

National Institutes of Health (PMC). On Prototropy and Bond Length Alternation in Neutral and Ionized Pyrimidine Bases and Their Model Azines in Vacuo. Retrieved from[Link]

-

Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

Sources

- 1. 4-(5-Hydroxypyrimidin-2-yl)benzoic Acid|RUO [benchchem.com]

- 2. On Prototropy and Bond Length Alternation in Neutral and Ionized Pyrimidine Bases and Their Model Azines in Vacuo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scialert.net [scialert.net]

- 6. MOF ligands of nitrogenous carboxylic acids| BLD Pharm [bldpharm.com]

- 7. MOF ligands of nitrogenous carboxylic acids| BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid Analogs

Introduction: The Significance of 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid Analogs in Modern Drug Discovery

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of biologically active compounds, including several approved drugs for treating cancer, viral infections, and bacterial diseases.[1][2] The 4-(2-hydroxypyrimidin-5-yl)benzoic acid core, in particular, has emerged as a privileged structure in the design of protein kinase inhibitors.[3] Notably, this scaffold serves as a key building block for potent inhibitors of enzymes like FMS-like tyrosine kinase 3 (FLT3), a critical target in the treatment of acute myeloid leukemia (AML).[3] The ability to rapidly and efficiently synthesize a diverse library of analogs based on this core structure is paramount for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.[4]

This application note provides a comprehensive guide to the microwave-assisted synthesis of 4-(2-hydroxypyrimidin-5-yl)benzoic acid and its analogs. We will delve into the principles of microwave-assisted organic synthesis (MAOS), present detailed, field-proven protocols, and offer insights into the underlying reaction mechanisms.

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Conventional organic synthesis often relies on slow, inefficient heating methods. Microwave irradiation, in contrast, offers a transformative approach by directly and efficiently heating the reaction mixture.[5] This leads to a number of significant advantages, including:

-

Dramatically Reduced Reaction Times: Reactions that might take hours or even days using conventional heating can often be completed in a matter of minutes under microwave irradiation.[1][6]

-

Improved Reaction Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.

-

Enhanced Reproducibility: Microwave reactors offer precise control over reaction parameters such as temperature, pressure, and time, ensuring high reproducibility.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone of our synthetic approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful and versatile method enables the formation of a carbon-carbon bond between an organoboron compound (in our case, an arylboronic acid) and an organic halide (a brominated pyrimidine).[7] The general scheme for this transformation is depicted below:

Caption: General scheme for the Suzuki-Miyaura cross-coupling.

Experimental Protocols

Part 1: Synthesis of the Starting Material: 5-Bromo-2-hydroxypyrimidine

A reliable supply of the starting material is crucial. The following protocol describes a one-step synthesis of 5-bromo-2-hydroxypyrimidine from 2-hydroxypyrimidine.

Materials:

-

2-Hydroxypyrimidine

-

Hydrobromic acid (HBr)

-

Hydrogen peroxide (H₂O₂)

-

Reaction vessel

Procedure:

-

Combine 1 mole of 2-hydroxypyrimidine with 2 moles of 35 wt% hydrobromic acid in a suitable reaction vessel.

-

To this mixture, add 2 moles of 30 wt% hydrogen peroxide.

-

Heat the reaction mixture to 40°C and maintain this temperature for 12 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to ≤10°C.

-

Filter the resulting precipitate to isolate the 5-bromo-2-hydroxypyrimidine.

Part 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 4-(2-hydroxypyrimidin-5-yl)benzoic acid. This procedure can be adapted for the synthesis of various analogs by substituting 4-carboxyphenylboronic acid with other arylboronic acids.

Materials:

-

5-Bromo-2-hydroxypyrimidine

-

4-Carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

10 mL microwave reactor vial with a stir bar

-

Microwave reactor

Procedure:

-

To a 10 mL microwave reactor vial containing a magnetic stir bar, add 5-bromo-2-hydroxypyrimidine (0.5 mmol, 1.0 equiv.), 4-carboxyphenylboronic acid (0.5 mmol, 1.0 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

-

Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

-

Seal the vial securely with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at 100°C for 15 minutes with stirring.[1][2]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-(2-hydroxypyrimidin-5-yl)benzoic acid.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Expert Insights

-

Tautomerism of 2-Hydroxypyrimidine: It is important to recognize that 2-hydroxypyrimidine can exist in equilibrium with its keto tautomer, 2-pyrimidinone. [3]This tautomerism does not typically interfere with the Suzuki-Miyaura coupling at the 5-position.

-

Choice of Catalyst and Base: While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources and ligands may be beneficial for specific substrates. The choice of base is also critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are generally effective.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or ethanol) and water is often optimal for dissolving both the organic and inorganic reagents. [2]Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

-

Purification: The final product is an acid, which may require specific chromatographic conditions for effective purification. A mobile phase containing a small amount of acetic or formic acid can improve peak shape and separation.

Conclusion

The microwave-assisted Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of 4-(2-hydroxypyrimidin-5-yl)benzoic acid analogs. The protocols and insights provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to rapidly generate diverse libraries of these important compounds for further biological evaluation. The significant reduction in reaction times and improvement in yields afforded by microwave synthesis make it an indispensable tool in modern drug discovery.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.

- El-Kashef, H., et al. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PMC.

- bioRxiv. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and impro.

- Nun, P., Martinez, J., & Lamaty, F. (2009).

- BenchChem. (n.d.). 4-(5-Hydroxypyrimidin-2-yl)benzoic Acid.

- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Lietuvos mokslų akademija. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin].

- PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors.

- ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.

- Google Patents. (n.d.). WO2017027465A1 - Process of preparing tyrosine kinase inhibitor.

-

Frontiers. (2025). Magnetic nanocatalyst for microwave-assisted synthesis of Benzoi[3][6]midazo[1,2-a] pyrimidines via A3 coupling. Retrieved from Frontiers.

- MDPI. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.

- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

- Wikipedia. (n.d.). Suzuki reaction.

- PMC. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Electron-Deficient 2-Hydroxypyrimidines

Status: Operational Ticket ID: SZK-PYR-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyrimidone Trap"

If you are experiencing low yields (<20%) or complete failure when coupling 2-hydroxypyrimidines, you are likely fighting two fundamental chemical behaviors simultaneously:

-

Tautomerization (The Reactivity Wall): 2-hydroxypyrimidines exist predominantly as 2-pyrimidones (amide-like tautomers) in solution. The C–O bond in a pyrimidone has significant double-bond character (C=O), rendering it inert to oxidative addition by standard Palladium(0) species.

-

Nucleophilic Sensitivity (The Hydrolysis Trap): Once activated (e.g., as a triflate or chloride), the electron-deficient pyrimidine ring becomes highly susceptible to

hydrolysis by aqueous bases, reverting your activated substrate back to the unreactive starting material.

This guide provides the protocols to bypass these traps using in-situ activation and anhydrous cross-coupling systems .

Diagnostic Decision Tree

Use this flowchart to identify the failure mode of your specific reaction.

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Critical Protocols & Solutions

Scenario A: The "One-Pot" Activation (Recommended)

Best for: Avoiding isolation of unstable triflates.

Direct coupling of 2-hydroxypyrimidines is possible by using peptide coupling agents (like PyBroP) to convert the unreactive C=O tautomer into a reactive phosphonium salt in situ.

The Mechanism: PyBroP reacts with the oxygen of the 2-hydroxypyrimidine (in the presence of base) to form a phosphonium intermediate. This intermediate mimics a halide, allowing the Pd(0) catalyst to perform oxidative addition.[1]

Protocol:

-

Reagents: 2-Hydroxypyrimidine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), PyBroP (1.2 equiv), Na2CO3 (3.0 equiv).

-

Catalyst: PdCl2(dppf) (5 mol%) or Pd(PPh3)4 (5 mol%).

-

Solvent: 1,4-Dioxane (0.2 M).

-

Procedure:

-

Why this works: The phosphonium leaving group is generated and consumed immediately, minimizing the window for hydrolysis.

Scenario B: The "Stable Intermediate" Route (Triflates/Chlorides)

Best for: Scale-up or when PyBroP fails.

If you must isolate the electrophile, convert the 2-OH to a 2-Cl (using POCl3) or 2-OTf (using Tf2O).

The Risk: Electron-deficient 2-chlorides and 2-triflates are prone to hydrolysis by water/hydroxide. The Fix: Use Anhydrous Conditions .

| Component | Standard Condition (AVOID) | Optimized Condition (USE) | Reason |

| Base | K2CO3 (aq), NaOH | K3PO4 (finely ground) or CsF | Prevents OH⁻ attack on the ring. |

| Solvent | DMF/Water, THF/Water | Anhydrous 1,4-Dioxane or Toluene | Eliminates hydrolysis vector. |

| Ligand | PPh3 (Pd(PPh3)4) | XPhos or BrettPhos | Bulky ligands facilitate Ox-Add into unreactive C-Cl bonds and prevent N-coordination. |

| Precatalyst | Pd2(dba)3 | XPhos Pd G4 | Ensures rapid formation of active L-Pd(0) species before substrate degrades. |

Advanced Troubleshooting: Boronic Acid Instability

If your pyrimidine is the nucleophile (e.g., 2-pyrimidine boronic acid) or if you are coupling an electron-deficient ring with an unstable boronic acid:

The Issue: Protodeboronation Electron-deficient heteroaryl boronic acids lose the -B(OH)2 group and are replaced by -H faster than the cross-coupling occurs.

Solution: The "Slow Release" or MIDA Strategy

-

Switch Reagent: Use MIDA boronates or Potassium Trifluoroborates (BF3K) instead of free boronic acids. These are hydrolytically stable reservoirs of the active species.

-

Catalyst: Use Pd-G3/G4 Buchwald precatalysts (e.g., XPhos Pd G3). These activate instantly at room temperature, allowing the coupling to outcompete the decomposition.

Frequently Asked Questions (FAQ)

Q: My 2-trifloxypyrimidine turns back into 2-hydroxypyrimidine during the reaction. Why? A: You are likely using a base that generates hydroxide (like aqueous K2CO3) or your solvent is wet. The electron-deficient pyrimidine ring makes the triflate a "super-electrophile," not just for Palladium, but for water. Switch to anhydrous K3PO4 and dry dioxane.

Q: Can I use 2-chloropyrimidine instead of the triflate? A: Yes, but it is much less reactive. You must use a specialized electron-rich ligand like XPhos or RuPhos . Standard Pd(PPh3)4 will likely fail or require harsh temperatures that degrade the catalyst.

Q: I see "Pd Black" precipitating immediately. A: This indicates catalyst decomposition. The pyrimidine nitrogens might be coordinating to the Palladium, displacing the ligands.

-

Fix: Use a bulky ligand (BrettPhos, tBuXPhos) that sterically prevents the nitrogen atoms from binding to the metal center.

Visualizing the Activation Pathway

The following diagram illustrates the mechanistic difference between the unreactive tautomer and the activated species.

Figure 2: The activation pathway showing the necessity of converting the C=O bond to a C-LG (Leaving Group) species.

References

-

PyBroP Activation: "PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP." RSC Advances, 2013.

-

Buchwald Precatalysts: "Buchwald CX Precatalysts (G3/G4) for unstable boronic acids and heteroaryl chlorides." Umicore / Sigma-Aldrich Technical Guides.

-

Triflate Hydrolysis: "Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates." ResearchGate Review, 2023.

-

Protodeboronation: "Protodeboronation of electron-deficient heteroaryl boronic acids." Organic Chemistry Portal.

Sources

Optimizing catalyst choice for 2-chloropyrimidine and boronic acid coupling

This guide serves as a technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-chloropyrimidines. It is designed for researchers encountering low yields, catalyst deactivation, or reproducibility issues.

Core Technical Analysis: Why is this reaction failing?

The coupling of 2-chloropyrimidines presents a unique paradox in palladium catalysis. While the electron-deficient pyrimidine ring makes the C-Cl bond highly activated for oxidative addition (more so than chlorobenzene), this same electronic deficiency creates two critical failure modes:

-

Catalyst Poisoning (The "N-Binder" Effect): The pyrimidine nitrogen atoms are potent

-donors. They can displace weak ligands (like phosphines) and coordinate irreversibly to the electrophilic Pd(II) center, forming a stable, inactive "palladacycle" or resting state that halts the catalytic turnover. -

Competitive Hydrolysis: The 2-position is susceptible to Nucleophilic Aromatic Substitution (

) by hydroxide ions (from aqueous bases), leading to the formation of 2-hydroxypyrimidine (inactive) rather than the cross-coupled product.

The Solution: You must select a catalyst system with ligands bulky enough to sterically prevent N-coordination while remaining electron-rich enough to facilitate the oxidative addition and transmetalation steps.

Catalyst Selection Guide (FAQs)

Q: I am using Pd(PPh

)

and getting <20% yield. Why?